molecular formula C23H15ClFNO3 B282190 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282190
M. Wt: 407.8 g/mol
InChI Key: NYPADBWIKWHYTL-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as CFM-4, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to a class of compounds known as pyrrolones, which have been shown to have a variety of biological activities. CFM-4 has shown promise as a tool for investigating the mechanisms of certain biological processes, and has potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and increasing its levels in the brain. This may lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages as a tool for scientific research. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. It has also been extensively studied, and its properties and potential applications are well understood. However, there are also limitations to its use in lab experiments. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a relatively complex molecule, which means that it may be difficult to synthesize and manipulate in certain experiments. It may also have limited solubility in certain solvents, which can make it challenging to work with.

Future Directions

There are several potential future directions for research involving 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have neuroprotective effects, and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use in drug discovery and development. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have inhibitory effects on certain enzymes and receptors, which may make it a useful tool for identifying new drug targets. Finally, further research is needed to fully understand the mechanism of action of 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, and to identify any potential side effects or limitations of its use.

Synthesis Methods

4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3-fluoroaniline, followed by reaction with 1-phenyl-1,4-pentadien-3-one. The resulting product is then reduced to give 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. Other methods have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use in a variety of scientific research applications. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C23H15ClFNO3

Molecular Weight

407.8 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H15ClFNO3/c24-16-11-9-14(10-12-16)21(27)19-20(15-5-4-6-17(25)13-15)26(23(29)22(19)28)18-7-2-1-3-8-18/h1-13,20,27H/b21-19-

InChI Key

NYPADBWIKWHYTL-VZCXRCSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC(=CC=C4)F

SMILES

C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)F

Origin of Product

United States

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